molecular formula C18H23N5O2 B2941493 (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide CAS No. 1259225-73-4

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide

Cat. No. B2941493
CAS RN: 1259225-73-4
M. Wt: 341.415
InChI Key: NFKQWXGGUHSPGS-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .


Molecular Structure Analysis

The compound contains several functional groups, including a pyrrole ring, a cyano group, an amide group, and an oxadiazole ring. These groups would likely contribute to the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the cyano and amide groups would likely make this compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Herbicidal Activities

  • Synthesis and Herbicidal Activity: A series of 2-cyanoacrylates, including similar compounds, were synthesized and demonstrated significant herbicidal activities. These compounds, particularly ones like (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, showed excellent herbicidal activities at low doses, highlighting the potential of cyanoacrylates in agricultural applications (Wang et al., 2004).

Biochemical Synthesis and Reactions

  • Routes to 1,3,4‐oxadiazoles and Related Compounds: The compound was synthesized through specific reactions and evaluated for its reactivity towards various electrophilic reagents. The study provided insight into the synthetic pathways of related oxadiazoles, potentially useful in medicinal chemistry (Elnagdi et al., 1988).

Biological Activities

  • Synthesis and Biological Activity of Enaminone Derivatives: The reaction of similar compounds with different nucleophiles was explored, leading to the development of new derivatives with notable anti-inflammatory and antimicrobial activities. This research underscores the potential therapeutic applications of these compounds (Ahmed, 2017).
  • Development of Dynamin GTPase Inhibitors: Focused library development of related 2-cyanoacrylates confirmed their critical role in inhibiting dynamin GTPase, an important target in cellular endocytosis. This highlights the compound's relevance in cellular biology and potential therapeutic applications (Gordon et al., 2013).

Chemical Synthesis and Analysis

  • Synthesis of Ethyl 2-Cyanoacrylates: The synthesis and structural analysis of related compounds, like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, were conducted, providing valuable insights into the chemical properties and potential applications of these compounds (Johnson et al., 2006).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-6-7-23-11(2)8-15(13(23)4)9-16(10-19)17(24)20-12(3)18-21-14(5)22-25-18/h8-9,12H,6-7H2,1-5H3,(H,20,24)/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKQWXGGUHSPGS-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC(C)C2=NC(=NO2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NC(C)C2=NC(=NO2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide

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